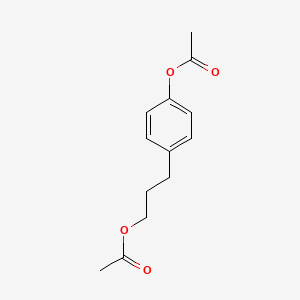
4-(3-Acetoxypropyl)phenyl Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Acetoxypropyl)phenyl Acetate is an organic compound with the molecular formula C₁₃H₁₆O₄. It is a polyphenolic compound that is isolated from fermented tea leaves
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Acetoxypropyl)phenyl Acetate involves several steps. One common method is the esterification of 4-(3-hydroxypropyl)phenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
4-(3-Acetoxypropyl)phenyl Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction of quinones derived from this compound can yield hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the phenolic group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichromate (Na₂Cr₂O₇) and potassium nitrosodisulfonate (Fremy’s salt).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenolic derivatives
科学的研究の応用
4-(3-Acetoxypropyl)phenyl Acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of bioactive natural products and conducting polymers.
Biology: Investigated for its potential antioxidant activities and its role in cellular signaling pathways.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anti-tumor effects.
Industry: Utilized in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.
作用機序
The mechanism of action of 4-(3-Acetoxypropyl)phenyl Acetate involves its interaction with free radicals and metal ions. The compound acts as an antioxidant by scavenging free radicals and chelating metal ions, thereby preventing oxidative damage to cells . It also influences cell signaling pathways and gene expression, contributing to its pharmacological effects .
類似化合物との比較
Similar Compounds
Phenol: A simpler aromatic compound with a hydroxyl group attached to the benzene ring.
4-Hydroxyacetophenone: Contains a hydroxyl group and an acetyl group attached to the benzene ring.
4-(3-Hydroxypropyl)phenol: Similar structure but lacks the acetoxy group.
Uniqueness
4-(3-Acetoxypropyl)phenyl Acetate is unique due to its dual functional groups (acetoxy and phenolic) that confer distinct chemical reactivity and biological activity.
生物活性
4-(3-Acetoxypropyl)phenyl acetate, a compound with the CAS number 25823-43-2, is an organic ester that has garnered interest in various fields of biological research due to its potential therapeutic applications. The compound's structure consists of a phenyl ring substituted with an acetoxypropyl group, which may influence its biological properties.
- Molecular Formula : C13H16O3
- Molecular Weight : 220.27 g/mol
- Structural Formula :
O C O C C C C6H5
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its potential anti-inflammatory, analgesic, and antimicrobial properties.
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that esters can inhibit the production of pro-inflammatory cytokines in vitro.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of phenyl acetate were effective in reducing inflammation in animal models by suppressing the NF-kB pathway, which is crucial for inflammatory responses .
2. Analgesic Properties
The analgesic activity of this compound has been evaluated using various pain models.
- Research Findings : In a controlled study, the administration of related acetates resulted in a notable decrease in pain response in rodents subjected to thermal and chemical stimuli. The analgesic mechanism was attributed to the modulation of pain receptors and pathways .
3. Antimicrobial Effects
The antimicrobial potential of this compound has also been assessed.
- Microbial Assays : In vitro tests against various bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) revealed that the compound exhibited moderate antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Significant reduction in cytokine levels | |
| Analgesic | Decreased pain response in models | |
| Antimicrobial | Moderate antibacterial activity |
The mechanisms underlying the biological activities of this compound involve:
- Inhibition of Pro-inflammatory Pathways : By modulating key signaling pathways such as NF-kB and MAPK.
- Interaction with Pain Receptors : Potentially acting on opioid receptors or similar pathways to alleviate pain.
- Disruption of Bacterial Cell Wall Synthesis : This could explain its antimicrobial properties by affecting bacterial growth and replication.
特性
IUPAC Name |
3-(4-acetyloxyphenyl)propyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-10(14)16-9-3-4-12-5-7-13(8-6-12)17-11(2)15/h5-8H,3-4,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFVKQUGHGXIHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCC1=CC=C(C=C1)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














